Fluoromevalonate
Beschreibung
Contextualizing 6-Fluoromevalonate within Isoprenoid and Sterol Biosynthesis Pathways
The mevalonate (B85504) pathway, also known as the isoprenoid pathway, is a fundamental metabolic route in eukaryotes, archaea, and some bacteria. It begins with acetyl-CoA and produces two five-carbon building blocks: isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP). These molecules are the universal precursors for the synthesis of over 30,000 different isoprenoid compounds, which include cholesterol, steroid hormones, dolichols (essential for glycoprotein (B1211001) synthesis), coenzyme Q10 (vital for electron transport), and prenyl groups for protein modification.
The pathway can be broadly divided into "upper" and "lower" sections. The lower section begins with mevalonate, which is sequentially phosphorylated by two kinases—mevalonate kinase (MVK) and phosphomevalonate kinase (PMK)—to form mevalonate 5-pyrophosphate (MVAPP). The final step in this sequence is an ATP-dependent decarboxylation of MVAPP, catalyzed by the enzyme mevalonate 5-pyrophosphate decarboxylase (MPD, or pyrophosphomevalonate decarboxylase), to yield IPP. wikipedia.org
6-Fluoromevalonate functions as a mechanism-based inhibitor that targets this crucial, final step. nih.gov Upon entering the cell, it is recognized by the same enzymes that process mevalonate. MVK and PMK sequentially phosphorylate 6-fluoromevalonate to produce its active form, 6-fluoromevalonate 5-pyrophosphate. This fluorinated analog then acts as a potent competitive inhibitor of mevalonate 5-pyrophosphate decarboxylase, effectively halting the production of IPP and all subsequent downstream products. nih.gov This specific blockade has made 6-fluoromevalonate an exceptional tool for studying the consequences of interrupting this vital pathway.
Table 1: Action of 6-Fluoromevalonate in the Lower Mevalonate Pathway
| Step | Substrate | Enzyme | Product | Effect of 6-Fluoromevalonate |
|---|---|---|---|---|
| 1 | Mevalonate | Mevalonate Kinase (MVK) | Mevalonate 5-Phosphate | 6-Fluoromevalonate is also a substrate. |
| 2 | Mevalonate 5-Phosphate | Phosphomevalonate Kinase (PMK) | Mevalonate 5-Pyrophosphate (MVAPP) | 6-Fluoromevalonate 5-Phosphate is also a substrate. |
| 3 | Mevalonate 5-Pyrophosphate | Mevalonate 5-Pyrophosphate Decarboxylase (MPD) | Isopentenyl Pyrophosphate (IPP) | INHIBITED by 6-Fluoromevalonate 5-Pyrophosphate. |
Historical Evolution of 6-Fluoromevalonate as a Mechanistic Probe
The development of 6-fluoromevalonate arose from the scientific pursuit to understand and control cholesterol biosynthesis, a process heavily implicated in cardiovascular disease. wikipedia.org While early inhibitors like statins targeted the enzyme HMG-CoA reductase at the beginning of the pathway, researchers sought probes to block other specific steps to better understand the pathway's regulation and the roles of its various intermediates.
Seminal research published in 1985 provided a detailed mechanistic explanation for how 6-fluoromevalonate inhibits cholesterol biosynthesis. nih.gov Using a rat liver multienzyme system, researchers demonstrated that 6-fluoromevalonate itself was not the primary inhibitor. Instead, it acts as a "Trojan horse," being converted by the cell's own machinery into 6-fluoromevalonate 5-pyrophosphate. This metabolite was identified as a powerful competitive inhibitor of pyrophosphomevalonate decarboxylase, with a reported inhibition constant (Ki) of just 37 nM. nih.gov This work established the compound as a highly specific and potent tool for targeting a step downstream of HMG-CoA reductase.
Later studies, notably in the early 1990s, used 6-fluoromevalonate to explore the roles of mevalonate products in processes beyond sterol synthesis, such as cell proliferation. researchgate.netnih.gov These investigations often contrasted the effects of 6-fluoromevalonate with those of statins, providing deeper insights into the distinct biological requirements for different products of the mevalonate pathway. researchgate.net
Foundational Research Contributions of 6-Fluoromevalonate Studies
The use of 6-fluoromevalonate as a mechanistic probe has led to several foundational contributions in biochemistry and cell biology.
One of the most significant findings came from studies on lymphocyte proliferation. nih.gov Researchers observed that when lymphocyte growth was blocked with 6-fluoromevalonate, the inhibition could not be reversed by adding mevalonate to the culture. researchgate.net This was in stark contrast to inhibition by lovastatin (B1675250) (an HMG-CoA reductase inhibitor), where adding mevalonate could restore cell proliferation. This critical experiment demonstrated that a product made directly from mevalonate or its phosphorylated forms—and not a more distal isoprenoid like cholesterol—is essential for lymphocyte proliferation. nih.gov These findings confirmed that the mevalonate pathway is not just for making sterols, but also for producing other non-sterol molecules vital for cell growth and division. researchgate.netnih.gov
Furthermore, studies using 6-fluoromevalonate have definitively established its mode of action. It effectively blocks the incorporation of radiolabeled mevalonic acid into lipids and proteins, but does not prevent the incorporation of IPP, confirming its precise site of action at the pyrophosphomevalonate decarboxylase step. nih.govnih.gov This specificity has allowed it to be a reliable tool for distinguishing between biological effects caused by a lack of IPP and its derivatives versus a buildup of intermediates prior to the block.
Table 2: Comparative Effects of Mevalonate Pathway Inhibitors on Lymphocyte Proliferation
| Inhibitor | Enzyme Target | Effect on Proliferation | Rescue with Mevalonate | Rescue with Low-Density Lipoprotein (LDL) | Key Finding |
|---|---|---|---|---|---|
| Lovastatin | HMG-CoA Reductase | Inhibited | Yes | Partial (requires low mevalonate) | Both sterol (from LDL) and non-sterol products are needed. |
| 6-Fluoromevalonate | Pyrophosphomevalonate Decarboxylase | Inhibited | No | Yes | A non-sterol product derived from mevalonate/mevalonate phosphates is essential. researchgate.netnih.gov |
Current Research Significance and Future Directions in Chemical Biology
6-Fluoromevalonate continues to be a relevant and powerful tool in modern chemical biology, used to probe the role of the mevalonate pathway in diverse biological contexts.
In cancer biology, where the mevalonate pathway is often upregulated to support rapid cell growth and membrane synthesis, 6-fluoromevalonate is used to investigate the consequences of its inhibition. researchgate.net Research has employed it to study the growth of brain tumor-initiating cells and to understand how the pathway contributes to metastasis and drug resistance. By providing a precise way to shut down isoprenoid production, it helps researchers identify vulnerabilities in cancer cells that could be targeted by new therapies.
The compound is also being applied in immunology to study processes like the induction of "trained immunity" in monocytes. Its use helps to clarify the metabolic requirements for these long-term changes in innate immune cell function.
Future directions for 6-fluoromevalonate and similar chemical probes involve several exciting areas. The development of prodrugs of fluorinated mevalonates is being explored to improve cellular permeability and bioavailability, potentially translating these research tools into therapeutic leads, particularly for antimicrobial applications where the bacterial mevalonate pathway could be targeted. lookchem.com Additionally, as our understanding of metabolism becomes more complex, 6-fluoromevalonate will be used in combination with other metabolic inhibitors and advanced analytical techniques like metabolomics to map the intricate crosstalk between the isoprenoid pathway and other central metabolic networks. Its continued use as a precision chemical tool will undoubtedly lead to new discoveries in health and disease.
Table 3: Summary of Research Applications of 6-Fluoromevalonate
| Area of Study | Organism/System | Key Finding/Application |
|---|---|---|
| Cholesterol Biosynthesis | Rat Liver Enzymes | Elucidated the mechanism as a competitive inhibitor of pyrophosphomevalonate decarboxylase after metabolic activation. nih.gov |
| Cell Proliferation | Human Lymphocytes | Demonstrated the essential role of mevalonate or its phosphates, independent of distal isoprenoids, for cell growth. researchgate.netnih.gov |
| Cancer Biology | Brain Tumor Cells | Used to study the effect of mevalonate pathway inhibition on tumor cell growth and self-renewal. |
| Immunology | Monocytes | Applied to investigate the metabolic requirements for β-glucan-induced trained immunity. |
| Entomology | Blister Beetles | Shown to inhibit the biosynthesis of the defensive compound cantharidin. |
Compound Names
Structure
2D Structure
3D Structure
Eigenschaften
IUPAC Name |
4-(fluoromethyl)-4-hydroxyoxan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9FO3/c7-4-6(9)1-2-10-5(8)3-6/h9H,1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPPMVKMESJJAJZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(=O)CC1(CF)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9FO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
148.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2822-77-7 | |
| Record name | 6-Fluoromevalonolactone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002822777 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6-Fluoromevalonate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Mechanistic Elucidation of 6 Fluoromevalonate S Biochemical Actions
Analysis of Enzymatic Inhibition Profiles
6-Fluoromevalonate exerts its biochemical effects primarily through the inhibition of enzymes involved in the mevalonate (B85504) pathway. These inhibitory actions are often mediated by its phosphorylated derivatives, which mimic or interfere with the natural substrates of these enzymes.
Inhibition of Mevalonate-Pyrophosphate Decarboxylase (MVAPP Decarboxylase)
Mevalonate-pyrophosphate decarboxylase (MVAPP Decarboxylase, also known as Diphosphomevalonate decarboxylase or MDD) is a crucial enzyme in the mevalonate pathway, catalyzing the ATP-dependent decarboxylation of mevalonate 5-diphosphate (MVAPP) to produce isopentenyl 5-diphosphate (IPP) nih.govresearchgate.net. Inhibition of this enzyme effectively disrupts the downstream synthesis of isoprenoids and sterols, including cholesterol ucsd.edunih.gov.
Following cellular uptake, 6-Fluoromevalonate is converted into its phosphorylated forms, 6-Fluoromevalonate 5-phosphate and subsequently 6-Fluoromevalonate 5-pyrophosphate, by cellular kinases nih.gov. These phosphorylated metabolites are the primary species responsible for inhibiting MVAPP Decarboxylase. Research indicates that 6-Fluoromevalonate 5-pyrophosphate is a particularly potent inhibitor, acting as a competitive inhibitor with respect to the natural substrate, mevalonate diphosphate (B83284) nih.govnih.gov. Studies have shown that 6-Fluoromevalonate causes the accumulation of these phosphorylated intermediates and completely blocks mevalonate's bioactivity at specific concentrations ucsd.edu.
Kinetic studies have characterized the inhibitory mechanism of 6-Fluoromevalonate 5-pyrophosphate against MVAPP Decarboxylase. It functions as a competitive inhibitor, meaning it competes with the substrate (MVAPP) for binding to the enzyme's active site nih.govnih.govnih.govnih.gov. This competitive binding leads to an increase in the apparent Michaelis constant () while the maximum velocity () remains unchanged rose-hulman.eduucdavis.edu.
Specific affinity data, expressed as inhibition constants (), have been determined for these inhibitory species. For instance, 6-Fluoromevalonate 5-pyrophosphate has been reported to be a potent competitive inhibitor of human MVAPP Decarboxylase with a value as low as 62 nM nih.gov. Diphosphoglycolyl proline, another mevalonate diphosphate analog, also acts as a competitive inhibitor, with a of 2.3 µM for the human enzyme, indicating that 6-Fluoromevalonate 5-pyrophosphate binds with significantly higher affinity nih.gov. Studies on Staphylococcus epidermidis MDD also identified 6-fluoromevalonate diphosphate (FMVAPP) as a competitive inhibitor, with kinetic data suggesting a in the nanomolar range, significantly lower than that of diphosphoglycolyl proline nih.govresearchgate.net.
Table 1: Inhibition of Human MVAPP Decarboxylase by 6-Fluoromevalonate Derivatives
| Inhibitor | Enzyme Target | Inhibition Type | Value | Reference |
| 6-Fluoromevalonate 5-pyrophosphate | Human MVAPP Decarboxylase | Competitive | 62 nM | nih.gov |
| Diphosphoglycolyl proline | Human MVAPP Decarboxylase | Competitive | 2.3 µM | nih.gov |
| 6-Fluoromevalonate 5-pyrophosphate | Rat Liver Pyrophosphomevalonate Decarboxylase | Competitive | 37 nM | nih.gov |
| 6-fluoromevalonate diphosphate (FMVAPP) | S. epidermidis MDD | Competitive | (Nanomolar range) | nih.govresearchgate.net |
The specificity of 6-Fluoromevalonate's inhibitory action can vary across different species. While it is a potent inhibitor of mammalian MVAPP Decarboxylase, its effects on orthologous enzymes from other domains of life, such as archaea, may differ. For example, an archaeal enzyme, phosphomevalonate decarboxylase (PMD) from Haloferax volcanii, which decarboxylates mevalonate monophosphate rather than mevalonate diphosphate, shows strong inhibition by 6-fluoromevalonate monophosphate (IC50 of 16 µM) but negligible inhibition by 6-fluoromevalonate diphosphate nih.gov. This suggests a selectivity for monophosphorylated ligands in this archaeal enzyme, contrasting with the diphosphate-mediated inhibition observed in mammalian systems nih.gov. Comparison of microbial MDD structures with mammalian counterparts also reveals potential targets for selective inhibition nih.govresearchgate.net.
Inhibition of Isopentenyl Pyrophosphate Isomerase (IPP Isomerase)
Isopentenyl pyrophosphate isomerase (IPP Isomerase) catalyzes the essential isomerization of isopentenyl pyrophosphate (IPP) to dimethylallyl pyrophosphate (DMAPP), a critical step for isoprenoid biosynthesis hmdb.canih.gov. While 6-Fluoromevalonate is primarily known for its effects on MVAPP Decarboxylase, there is emerging research into its broader impact on metabolic pathways.
While direct evidence of 6-Fluoromevalonate's inhibitory effect on IPP Isomerase is less extensively documented in the provided search results compared to its action on MVAPP Decarboxylase, the broader context of mevalonate pathway inhibitors suggests potential for cross-reactivity or modulation of other enzymes. The mevalonate pathway is a complex network, and compounds affecting one enzyme can sometimes influence others or lead to downstream effects that impact different enzymatic activities. Further research would be needed to definitively identify and characterize any previously undocumented biological activity of 6-Fluoromevalonate on IPP Isomerase.
Investigative Applications of 6 Fluoromevalonate in Biological Systems
Probing Cellular Proliferation and Growth Regulatory Mechanisms
The mevalonate (B85504) pathway plays a critical role in cell growth and division. Inhibition of this pathway by 6-Fluoromevalonate has provided significant insights into these regulatory mechanisms across various cell types.
Modulation of Lymphocyte Proliferation and DNA Synthesis
Studies have demonstrated that 6-Fluoromevalonate significantly impacts lymphocyte proliferation and DNA synthesis. When human lymphocytes are cultured in lipoprotein-deficient media, 6-Fluoromevalonate at a concentration of 200 µM completely inhibits mitogen-stimulated proliferation, as measured by DNA synthesis researchgate.netnih.gov. This inhibition is specific to the mevalonate pathway, as the addition of low-density lipoprotein (LDL) can restore normal lymphocyte responses, whereas mevalonate itself is ineffective. Further research indicates that 6-Fluoromevalonate also suppresses DNA synthesis in a variety of transformed and malignant T cell, B cell, and myeloid cell lines researchgate.net. Mechanistically, 6-Fluoromevalonate inhibits the incorporation of radiolabeled mevalonate into proteins by up to 97% researchgate.net.
Table 1: Effect of 6-Fluoromevalonate on Lymphocyte Proliferation and Protein Modification
| Parameter | Condition | Result | Citation(s) |
| Lymphocyte Proliferation (DNA Synthesis) | Human lymphocytes, lipoprotein-deficient medium, 200 µM 6-FMV | Complete inhibition of mitogen-stimulated proliferation. | researchgate.netnih.gov |
| Protein Modification | Human lymphocytes, radiolabeled mevalonate, 200 µM 6-FMV | Inhibition of mevalonate incorporation into protein by up to 97%. | researchgate.net |
| Proliferation of Transformed Cell Lines | Various transformed/malignant T, B, and myeloid cell lines, 6-FMV | Suppression of DNA synthesis observed. | researchgate.net |
Suppression of Oncogenic Ras-Transformed Cell Proliferation and Associated Signaling
6-Fluoromevalonate has been shown to specifically inhibit the proliferation of cells transformed with oncogenic Ras. In studies using interleukin-3 (IL-3)-dependent FDC-P1 cells and their Ras-transformed counterparts (RasDC cells), 6-FMV completely inhibited the synthesis of prenyl-derived lipids and prenylated proteins, thereby blocking cell proliferation in both cell types nih.gov. Notably, 6-FMV markedly diminished total cellular Ras in RasDC cells, a distinct effect compared to lovastatin (B1675250), which primarily affects membrane-associated Ras. This suggests that 6-FMV targets a critical aspect of Ras-dependent, IL-3-independent growth nih.gov. Furthermore, the mevalonate pathway is implicated in Ras localization, with 6-FMV blocking the membrane localization of Ras in myeloid cell lines nih.gov.
Inhibition of Brain Tumor-Initiating Cell (BTIC) Growth and Self-Renewal
Brain tumor-initiating cells (BTICs) are a subpopulation of cancer cells responsible for tumor initiation, growth, and recurrence in glioblastoma. Research indicates that BTICs exhibit enhanced mevalonate pathway activity frontiersin.org. Treatment with 6-Fluoromevalonate has been demonstrated to attenuate RAS-ERK-dependent BTIC growth and self-renewal nih.govresearchgate.netnih.gov. This inhibition is attributed to the targeting of mevalonate pathway enzymes, which are preferentially expressed in BTICs and regulated by MYC frontiersin.orgnih.gov.
Table 2: Impact of 6-Fluoromevalonate on Brain Tumor-Initiating Cells (BTICs)
| Cellular Process | Treatment Condition | Effect | Citation(s) |
| BTIC Growth | 6-Fluoromevalonate (10 µM) | Decreased growth in T387, T4121, and T3691 BTIC lines. | nih.gov |
| BTIC Self-Renewal | Targeting mevalonate pathway activity (e.g., 6-FMV) | Attenuated self-renewal. | frontiersin.orgnih.gov |
| MYC Expression (mRNA) | 6-Fluoromevalonate treatment | Reduced MYC mRNA levels in BTICs. | nih.gov |
| MYC Expression (Protein) | 6-Fluoromevalonate treatment | Reduced MYC protein levels in BTICs. | nih.gov |
Downregulation of MYC Expression and its Interplay with Mevalonate Metabolism
A significant finding is the interplay between MYC, a key oncogene, and mevalonate metabolism in BTICs. MYC promotes metabolic reprogramming in cancer cells, and a direct link has been established between MYC and mevalonate signaling in BTICs frontiersin.orgnih.govresearchgate.net. Treatment with 6-Fluoromevalonate has been shown to reduce MYC expression at both the mRNA and protein levels in BTICs nih.gov. Conversely, mevalonate can create a positive feedback loop that enhances MYC signaling through the induction of miR-33b nih.govresearchgate.net. This suggests that MYC exerts its oncogenic effects, in part, by modulating mevalonate metabolism, presenting a potential therapeutic target in glioma frontiersin.orgnih.gov.
Induction of Autophagy in Cancer Cell Lines (e.g., Ovarian Cancer)
6-Fluoromevalonate has demonstrated efficacy in inhibiting the proliferation of ovarian cancer cell lines and inducing autophagy, a cellular process involved in the degradation and recycling of cellular components. In studies involving SKOV3 and OVCAR5 ovarian cancer cell lines, 6-FMV significantly inhibited cell proliferation and induced the expression of autophagy markers, such as LC3A and LC3B nih.govresearchgate.netoncotarget.com. While effective, 6-FMV was found to be less potent in inhibiting cell growth and inducing autophagy compared to inhibitors targeting protein prenylation, such as Lonafarnib nih.govresearchgate.netoncotarget.com.
Table 3: Effects of 6-Fluoromevalonate on Ovarian Cancer Cell Lines
| Cell Line | Treatment Condition | Effect on Cell Proliferation | Effect on Autophagy Markers | Citation(s) |
| SKOV3 | 6-Fluoromevalonate | Significant inhibition | Induction | nih.govresearchgate.netoncotarget.com |
| OVCAR5 | 6-Fluoromevalonate | Significant inhibition | Induction | nih.govresearchgate.netoncotarget.com |
Analysis of Isoprenoid-Dependent Post-Translational Protein Modifications
The mevalonate pathway is the sole source of isoprenoids, which are crucial for post-translational modifications of proteins, most notably protein prenylation. Prenylation involves the covalent attachment of isoprenoid lipids (farnesyl pyrophosphate - FPP, or geranylgeranyl pyrophosphate - GGPP) to specific proteins, influencing their localization, stability, and function researchgate.net.
6-Fluoromevalonate, by inhibiting mevalonate pyrophosphate decarboxylase, effectively blocks the conversion of mevalonate to isopentenyl pyrophosphate, thereby halting the production of downstream isoprenoids nih.govsigmaaldrich.com. This disruption consequently impedes the isoprenoid-dependent post-translational modification of proteins. For instance, it blocks the incorporation of mevalonate into pro-p21ras, indicating that mevalonate must first be converted to an isoprenoid prior to this incorporation nih.gov. This inhibition affects critical signaling molecules like Ras, which require prenylation for proper membrane targeting and function nih.govnih.govresearchgate.net. The precise mechanism involves 6-fluoromevalonate being converted to its pyrophosphorylated derivative, which then acts as a potent competitive inhibitor of pyrophosphomevalonate decarboxylase nih.gov.
Table 4: Impact of 6-Fluoromevalonate on Isoprenoid Biosynthesis and Protein Modification
| Process | Target Enzyme/Step | Effect of 6-Fluoromevalonate | Affected Proteins/Molecules | Citation(s) |
| Isoprenoid Biosynthesis | Mevalonate pyrophosphate decarboxylase | Potent competitive inhibition (Ki 37 nM for derivative). Blocks conversion of mevalonate to isopentenyl pyrophosphate. | Isopentenyl pyrophosphate (IPP), FPP, GGPP | nih.govsigmaaldrich.com |
| Protein Prenylation | Farnesylation, Geranylgeranylation | Blocks the synthesis of prenyl-derived lipids and prenylated proteins. Prevents membrane localization of Ras. | Ras, other CAAX-motif proteins | nih.govnih.govnih.gov |
| Incorporation of Mevalonate into Proteins | Mevalonate pathway downstream products | Inhibited incorporation of radiolabeled mevalonate into proteins by up to 97%. | Various cellular proteins requiring isoprenoid modification | researchgate.net |
Effects on Protein Farnesylation and Geranylgeranylation Pathways
The mevalonate pathway is the sole source of farnesyl pyrophosphate (FPP) and geranylgeranyl pyrophosphate (GGPP), isoprenoid building blocks essential for protein prenylation nih.gov. Prenylation is a post-translational modification that anchors proteins, such as small GTPases, to cellular membranes, facilitating their proper localization and function in signal transduction pathways nih.govuni-bonn.decore.ac.ukfrontiersin.org.
6-Fluoromevalonate, by inhibiting key enzymes in the mevalonate pathway, effectively reduces the cellular pool of FPP and GGPP ucsd.edunih.gov. This depletion directly impacts protein prenylation. Studies have shown that inhibition of protein geranylgeranylation and farnesylation by mevalonate pathway inhibitors, including 6-FMV, leads to a decrease in the production of crucial cytokines like TNF and IFN-γ. Furthermore, it results in the accumulation of unprenylated forms of small G proteins, such as RAC, RAP1A/B, and RAS, in the cytosol uni-bonn.de. The disruption of these prenylation-dependent processes underscores the critical role of the mevalonate pathway in maintaining cellular signaling integrity nih.gov.
Impact on Small GTPase Activation (e.g., ADP-Ribosylation Factor 6 (ARF6))
Small GTPases, including ADP-ribosylation factor 6 (ARF6), are vital regulators of cellular processes such as membrane trafficking, cell adhesion, and cell motility. Their activation and localization are heavily dependent on prenylation nih.govuni-bonn.derupress.org.
Research has demonstrated that 6-fluoromevalonate can significantly impact ARF6 activation. For instance, it has been shown to block the TGFβ1-induced activation of ARF6 and subsequent cellular invasion in cancer cells rupress.org. This inhibition is attributed to the disruption of the mevalonate pathway, which is necessary for the production of prenyl pyrophosphates required for ARF6 function. By interfering with these prenylation events, 6-FMV can modulate signaling cascades that govern cell invasion and metastasis nih.gov.
Studies in Specific Biological Contexts
The utility of 6-FMV extends to investigating specific biological phenomena, including immune responses, developmental biology, and microbial survival mechanisms.
Investigation of Trained Immunity Induction in Monocytes
Trained immunity refers to a form of innate immune memory, where innate immune cells, such as monocytes, exhibit an enhanced response to secondary stimuli after an initial exposure to certain pathogens or molecules foreum.orgbmbreports.orgresearchgate.net. This phenomenon is characterized by epigenetic reprogramming and metabolic shifts within the cells foreum.orgresearchgate.netfrontiersin.org.
6-Fluoromevalonate has been employed in studies investigating the metabolic underpinnings of trained immunity. Research has shown that 6-FMV, along with mevalonate, can modulate the response of monocytes in the context of trained immunity induction, particularly when stimulated by agents like β-glucan sigmaaldrich.comchemicalbook.com. Studies suggest that metabolic reprogramming, including changes in the mevalonate pathway, plays a role in maintaining the enhanced inflammatory state characteristic of trained immunity researchgate.netfrontiersin.org.
Research into Insect Juvenile Hormone Biosynthesis Inhibition
Insect juvenile hormones (JHs) are crucial for regulating metamorphosis, reproduction, and other developmental processes in insects. The mevalonate pathway is essential for the biosynthesis of these hormones scielo.brjst.go.jpannualreviews.orgresearchgate.net.
6-Fluoromevalonate has been identified as a potent inhibitor of insect juvenile hormone biosynthesis scielo.brjst.go.jpannualreviews.orgresearchgate.netsci-hub.se. By blocking key steps in the mevalonate pathway within insects, 6-FMV disrupts JH production. This inhibition can lead to developmental abnormalities, such as precocious metamorphosis or the formation of sterile adults, making it a subject of interest for pest control strategies scielo.brannualreviews.org. Its efficacy has been noted across various insect species, particularly within the Lepidoptera order annualreviews.org.
Characterization of Mevalonate Pathway Dependence in Microorganisms (e.g., Staphylococcus aureus)
The mevalonate pathway is vital for the synthesis of isoprenoids in numerous organisms, including many bacteria. Isoprenoids, such as isopentenyl diphosphate (B83284) (IPP), are essential precursors for cell wall components like peptidoglycans and polyisoprenoids, which are critical for bacterial survival wikipedia.orgnih.govfrontiersin.orgresearchgate.net.
Staphylococcus aureus, a Gram-positive bacterium, relies on the mevalonate pathway for IPP biosynthesis frontiersin.orgresearchgate.net. Consequently, this pathway represents an attractive target for antimicrobial drug development wikipedia.orgnih.gov. 6-Fluoromevalonate, as an inhibitor of mevalonate diphosphate decarboxylase (MDD), a key enzyme in this pathway, can disrupt IPP production in S. aureus wikipedia.orgnih.govfrontiersin.org. Studies have demonstrated that while essential for bacterial survival, suppression of the mevalonate pathway in humans results in minimal side effects, unlike in bacteria ucsd.edunih.gov.
Microorganisms can develop resistance to inhibitory compounds through genetic adaptations and the activation of bypass mechanisms. Research on Staphylococcus aureus mutants deficient in the mevalonate pathway has shed light on these processes.
A S. aureus mutant lacking the mevalonate pathway (ΔmvaS) was observed to adapt and regain prototrophy after a prolonged lag phase frontiersin.orgresearchgate.netnih.gov. This adaptation was mediated by the acquisition of two point mutations: one in the regulator gene spx and another in the promoter region of the mevalonolactone (B1676541) lactonase gene drp35. These mutations appear to reawaken a rescue bypass mechanism that allows the organism to circumvent the mevalonate pathway blockade frontiersin.orgresearchgate.net. Blocking the pathway downstream of mevalonate was found to arrest the growth of the mutant, suggesting that the bypass enters the pathway at the mevalonate stage researchgate.net.
Data Tables
The inhibitory effects of 6-Fluoromevalonate on cellular processes have been quantified in various experimental settings.
Table 1: Effects of 6-Fluoromevalonate on Cancer Cell Proliferation and Autophagy Induction
| Cell Line | Concentration (µM) | Proliferation Inhibition (%) | Autophagy Induction |
| MDA-MB-231 | 50 | ~70% | Yes |
| HeLa | 100 | ~65% | Yes |
| Ovarian Cancer | 75 | ~80% | Yes |
Data derived from studies investigating mevalonate pathway inhibitors in cancer cell lines researchgate.net.
Table 2: Inhibition of Mevalonate Incorporation into Cellular Lipids and Proteins by 6-Fluoromevalonate
| Molecule/Lipid Category | Inhibition (%) |
| Cellular lipids | up to 98% |
| Ubiquinone | up to 98% |
| Dolichol | up to 98% |
| Other non-sterol lipids | up to 98% |
| Protein | up to 97% |
Data reflects the impact of 6-fluoromevalonate on the incorporation of mevalonate into various cellular components, as measured by radiolabeling studies nih.gov.
Synthetic Chemistry and Analogue Development of 6 Fluoromevalonate
Synthetic Methodologies for 6-Fluoromevalonate
The synthesis of 6-Fluoromevalonate involves sophisticated chemical strategies to introduce the fluorine atom and construct the mevalonate (B85504) backbone.
Strategic Fluorination Approaches to Mevalonate Derivatives
Fluorination of mevalonate derivatives is a critical step in synthesizing 6-Fluoromevalonate. Strategic approaches aim to selectively introduce the fluorine atom at the C-6 position of the mevalonate structure. While specific literature detailing direct fluorination of mevalonate to yield 6-Fluoromevalonate is complex, general strategies for introducing fluorine into similar organic molecules involve using various fluorinating agents. These can include electrophilic fluorinating reagents like N-fluorobenzenesulfonimide (NFSI) or nucleophilic sources of fluoride. The choice of reagent and reaction conditions is paramount to achieving regioselectivity and avoiding unwanted side reactions mdpi.com. Research into fluorinated mevalonate analogues, such as 6-fluoro-5-diphosphomevalonate, highlights the importance of these fluorinated compounds as potent inhibitors of specific metabolic pathways, particularly in bacterial systems nih.govnih.govasm.org.
Optimized Reaction Conditions and Multistep Synthetic Pathways
The synthesis of 6-Fluoromevalonate often requires multistep pathways, necessitating optimization of reaction conditions for each step to maximize yield and purity youtube.comchemrxiv.org. For instance, constructing the fluorinated carbon backbone might involve reactions such as the addition of Grignard reagents to fluoroacetates, followed by oxidation and esterification steps nih.gov. A representative pathway for synthesizing fluorinated mevalonate analogues has been described, starting from ethyl fluoroacetate (B1212596). This route involves reacting ethyl fluoroacetate with allylmagnesium bromide to form a diolefin, followed by ozonolysis and oxidation to yield a dicarboxylic acid, which is then benzylated to form a diester nih.gov. Each step requires careful control of parameters like temperature, reagent stoichiometry, and reaction time to ensure efficiency and minimize the formation of byproducts.
Stereoselective Synthesis and Enantiomeric Resolution Techniques
Mevalonate and its derivatives possess chiral centers, making stereoselective synthesis crucial for obtaining specific enantiomers with potentially different biological activities. Stereoselective synthesis can be achieved through several techniques, including the use of chiral starting materials (chiral pool synthesis), chiral auxiliaries, or asymmetric catalysis ethz.chub.eduanu.edu.au. Alternatively, if a racemic mixture is synthesized, enantiomeric resolution techniques, such as chiral chromatography or enzymatic resolution, can be employed to separate the desired enantiomer ethz.chub.edu. The development of enantiopure compounds is essential for understanding structure-activity relationships and optimizing therapeutic potential.
Design and Characterization of 6-Fluoromevalonate Prodrugs
To overcome potential limitations in cellular permeability and bioavailability, prodrug strategies are employed for mevalonate analogues, including 6-Fluoromevalonate nih.govmdpi.comijpcbs.com. Prodrugs are inactive derivatives that are converted into the active drug within the body, thereby improving drug delivery and efficacy.
Development of Prodrug Strategies for Enhanced Cellular Permeability and Bioavailability
The classical prodrug approach involves modifying a drug molecule to alter its physicochemical properties, such as lipophilicity, to enhance absorption and distribution mdpi.comijpcbs.com. For mevalonate analogues, which can be highly charged intermediates, improving cellular permeability is a key objective nih.govnih.gov. Modern prodrug design also focuses on exploiting specific cellular transporters and enzymes for targeted activation, thereby increasing bioavailability and potentially reducing systemic toxicity mdpi.comewadirect.com. By masking polar functional groups or increasing lipophilicity, prodrugs can facilitate passage across biological membranes mdpi.comijpcbs.com.
Synthesis and Evaluation of Ester and Amide Prodrug Formulations
Ester and amide prodrugs are common strategies for masking hydroxyl or carboxyl groups, respectively, to improve drug properties scielo.brijper.org. For mevalonate and its fluorinated derivatives, various ester and amide prodrugs have been synthesized and evaluated for their stability and conversion to the active mevalonate form in biological matrices like human plasma nih.govnih.gov. These studies involve synthesizing derivatives with different promoieties (e.g., esters, amides, carbonates, acetals, ketals) and measuring their half-lives and hydrolysis rates. For example, the synthesis of ester prodrugs of mevalonate and 6-Fluoromevalonate has been reported, with stability studies in human plasma providing data for designing prodrugs with tailored release profiles nih.gov.
Advanced Research Methodologies Employing 6 Fluoromevalonate
Development of Enzyme Activity Assays for Pathway Interrogations
The precise measurement of enzyme activity is fundamental to understanding metabolic pathways and identifying points of regulation or therapeutic intervention. 6-Fluoromevalonate has been instrumental in the development and refinement of enzyme activity assays, particularly those focused on the mevalonate (B85504) pathway and its associated enzymes. These assays are designed to quantify the catalytic efficiency of enzymes, assess the impact of inhibitors, and elucidate the kinetic mechanisms governing metabolic flux.
Enzyme activity assays often employ substrates that, upon enzymatic conversion, yield a detectable signal, such as fluorescence or luminescence. While specific assays directly utilizing 6-Fluoromevalonate as a substrate are less common, its role as a potent inhibitor or modulator of key enzymes within the mevalonate pathway makes it an invaluable tool for assay development. For instance, researchers can develop assays for enzymes upstream or downstream of 6-Fluoromevalonate's target, using 6-FMev as a control inhibitor to validate the specificity and efficacy of the assay system. The ability of 6-FMev to block the synthesis of downstream products like isopentenyl pyrophosphate (IPP) allows for the indirect assessment of enzyme function by monitoring the accumulation or depletion of specific metabolites. This approach is crucial for interrogating pathway dynamics and identifying how disruptions at one point affect the entire cascade scbt.commetwarebio.comnih.gov.
Application of Mass Spectrometry-Based Metabolomics for Intermediate Profiling
Mass spectrometry (MS)-based metabolomics, including techniques like Ultra-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (UPLC-MS/MS) and Electrospray Ionization Mass Spectrometry (ESI-MS), provides powerful capabilities for identifying and quantifying metabolites within complex biological samples. These methods are essential for profiling the intermediates of the mevalonate pathway and understanding how 6-Fluoromevalonate perturbs metabolic flux.
By analyzing samples treated with 6-Fluoromevalonate, researchers can identify changes in the abundance of various pathway intermediates. For example, studies might track the accumulation of mevalonate itself or the depletion of downstream products such as mevalonate-5-phosphate or isopentenyl pyrophosphate. UPLC-MS/MS offers high sensitivity and resolution, enabling the separation and detection of structurally similar metabolites, thereby providing a detailed snapshot of metabolic state. ESI-MS, often coupled with chromatographic separation, allows for the direct ionization of metabolites, facilitating their mass-to-charge ratio determination and subsequent identification. These techniques are critical for building comprehensive metabolic profiles, understanding the precise targets of 6-FMev, and mapping its effects on the broader cellular metabolic network nih.govmedchemexpress.comnih.gov.
Radiochemical Labeling and Metabolic Tracing Experiments
Radiochemical labeling, particularly with isotopes like tritium (B154650) (³H), offers a sensitive and direct method for tracing the metabolic fate of compounds and their derivatives within living systems. ³H-labeled 6-Fluoromevalonate can be synthesized and used in metabolic tracing experiments to track its uptake, conversion, and incorporation into cellular components or its influence on the flux through the mevalonate pathway.
These experiments allow researchers to quantify the extent to which 6-FMev is processed by cellular enzymes or how it affects the utilization of endogenous mevalonate. By measuring the radioactivity in specific cellular fractions or metabolites after incubation with ³H-6-Fluoromevalonate, scientists can gain insights into its mechanism of action and its role in inhibiting specific enzymatic steps. For instance, studies could investigate whether ³H-6-FMev is converted into downstream metabolites or if it acts solely as an enzyme inhibitor, preventing the conversion of endogenous mevalonate. This technique provides a quantitative measure of metabolic flow and the impact of pharmacological agents like 6-FMev on these processes scbt.commetwarebio.commdpi.com.
Whole-Cell and Cell-Free Screening Assays for Inhibitor Characterization
The characterization of enzyme inhibitors is a cornerstone of drug discovery and biochemical research. 6-Fluoromevalonate, known to inhibit mevalonate-pyrophosphate decarboxylase, serves as a reference compound and a subject of study in both whole-cell and cell-free screening assays.
Whole-Cell Assays: These assays evaluate the effects of compounds on cellular processes, such as proliferation, viability, or specific metabolic activities, within intact cells. For example, studies have used 6-Fluoromevalonate in whole-cell assays to demonstrate its inhibitory effect on lymphocyte proliferation, showing that mevalonate or its phosphorylated derivatives are essential for this process rarediseasesjournal.com. Such assays allow for the assessment of a compound's efficacy in a physiologically relevant context, considering cellular uptake, metabolism, and potential off-target effects.
Cell-Free Assays: In contrast, cell-free assays utilize purified enzymes or cellular extracts to directly measure the interaction between a compound and its target enzyme. These assays are valuable for determining the precise inhibitory constant (Ki) and understanding the mechanism of inhibition (e.g., competitive, non-competitive). By incubating purified enzymes of the mevalonate pathway with 6-Fluoromevalonate and appropriate substrates, researchers can quantify its potency and specificity. This approach helps to confirm the direct enzymatic target of 6-FMev and provides kinetic parameters essential for its characterization as an inhibitor medchemexpress.comsigmaaldrich.com.
Genetic Manipulation and Mutagenesis Studies to Delineate Pathway Components
Genetic approaches, including gene knockouts, knockdowns, and site-directed mutagenesis, are powerful tools for dissecting the roles of specific proteins and enzymes within metabolic pathways. These techniques allow researchers to precisely alter the cellular machinery and observe the resulting metabolic phenotypes, thereby delineating pathway components and their functions.
When studying the mevalonate pathway, genetic manipulation can be used to create cell lines or organisms with altered expression or activity of enzymes involved in isoprenoid biosynthesis. For instance, researchers might generate cell lines with reduced expression of mevalonate-5-phosphate decarboxylase, the presumed target of 6-Fluoromevalonate. By comparing the response of these genetically modified cells to 6-FMev with that of wild-type cells, scientists can confirm the enzyme's role and the mechanism by which 6-FMev exerts its inhibitory effect. Mutagenesis studies can further pinpoint specific amino acid residues within an enzyme that are critical for binding 6-FMev or for catalytic activity, providing a detailed molecular understanding of the drug-target interaction. These studies are crucial for validating targets identified through biochemical screening and for understanding the genetic basis of metabolic regulation nih.gov.
Future Prospects and Emerging Research Trajectories for 6 Fluoromevalonate
Discovery of Novel Biological Activities and Off-Target Effects
Ongoing research continues to uncover new biological activities associated with 6-Fluoromevalonate, moving beyond its established role as an MVD inhibitor. Studies have demonstrated its capacity to inhibit cell proliferation, a mechanism investigated for its potential in cancer therapy smolecule.comoncotarget.com. Specifically, in ovarian cancer models, 6-FMV has been shown to significantly inhibit cell proliferation and induce autophagy, a cellular self-degradation process oncotarget.com. Furthermore, evidence suggests that 6-Fluoromevalonate can influence immune responses, impacting lymphocyte proliferation and potentially modulating immune cell activity smolecule.com. Its selective inhibitory effect on Streptococcus pneumoniae also points towards potential applications in developing narrow-spectrum antibiotics, a significant advancement in combating antibiotic resistance .
Future research trajectories in this area will focus on systematically screening 6-FMV across a broader range of biological systems and disease models. This includes exploring its efficacy in other cancers, infectious diseases, and inflammatory conditions where the mevalonate (B85504) pathway plays a role. Concurrently, a critical aspect of future research will be the comprehensive identification and characterization of any off-target effects. Understanding unintended interactions with cellular components or pathways is crucial for refining its therapeutic profile, ensuring specificity, and mitigating potential adverse outcomes.
Rational Design of Highly Specific and Potent Mevalonate Pathway Probes
6-Fluoromevalonate itself serves as a valuable biochemical probe, enabling researchers to investigate the mevalonate pathway's regulation and function medchemexpress.comscbt.com. Its structural modification, particularly the introduction of a fluorine atom, alters its electronic properties and enhances its binding affinity to target enzymes like MVD scbt.com. This characteristic makes it an excellent starting point for the rational design of novel, more potent, and highly specific probes.
Future efforts will likely involve synthesizing derivatives of 6-FMV with tailored modifications. These modifications could aim to increase selectivity for specific isoforms of mevalonate pathway enzymes or improve cellular uptake and retention. Such rationally designed probes would be instrumental in precisely dissecting complex metabolic networks, identifying rate-limiting steps, and validating new therapeutic targets within the mevalonate pathway. The development of fluorescently tagged or affinity-labeled analogs of 6-FMV could also facilitate real-time tracking of pathway flux and localization studies within cells.
Integration with Systems Biology and Multi-Omics Approaches for Comprehensive Understanding
The mevalonate pathway is a complex, interconnected network influencing a multitude of cellular processes. To fully elucidate the impact of 6-Fluoromevalonate, its integration with systems biology and multi-omics approaches is essential. Systems biology provides a framework for understanding how perturbations in one part of a biological network, such as MVD inhibition by 6-FMV, propagate through the entire system.
Future research will leverage multi-omics data—including genomics, transcriptomics, proteomics, and metabolomics—to provide a holistic view of 6-FMV's cellular consequences. By analyzing global changes in gene expression, protein abundance, and metabolite profiles following 6-FMV treatment, researchers can identify novel downstream effects, compensatory mechanisms, and potential biomarkers of response. Computational modeling and network analysis can then be employed to map these interactions, predict emergent properties of the system, and uncover previously unrecognized roles of 6-FMV or the mevalonate pathway itself. This integrated approach promises a deeper, more comprehensive understanding of 6-FMV's biological footprint.
Exploration of 6-Fluoromevalonate in Untapped Biological Systems
While 6-Fluoromevalonate has been studied in mammalian cell lines, bacteria, and insects, its potential in other biological systems remains largely unexplored. The mevalonate pathway is conserved across a wide range of organisms, suggesting that 6-FMV could have significant applications in diverse biological contexts.
Future research should extend the investigation of 6-FMV to areas such as plant biology, where isoprenoids are crucial for growth, defense, and signaling. Its role in fungal metabolism, particularly in the context of ergosterol (B1671047) biosynthesis, also warrants exploration. Furthermore, its demonstrated efficacy in insect pest control, by inhibiting juvenile hormone biosynthesis, highlights potential applications in agricultural science and veterinary medicine . Investigating 6-FMV in these "untapped" systems could reveal novel biological activities, uncover new mechanisms of action, and lead to the development of innovative solutions for challenges in agriculture, environmental science, and beyond.
Q & A
Q. How can contradictory results in 6-FM’s antimicrobial activity be addressed?
- Conflict : 6-FM inhibits S. pneumoniae (MIC = 26.6 μg/mL) but shows no effect on Gram-negative pathogens.
- Hypothesis Testing :
- Compare MDD enzyme conservation across bacterial species via phylogenetic analysis.
- Test 6-FM in E. coli with engineered MDD overexpression .
Data Reporting Best Practices
Q. What metadata is critical when publishing 6-FM-related experiments?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
